molecular formula C11H17NO B1676457 Methylephedrine CAS No. 552-79-4

Methylephedrine

Cat. No. B1676457
CAS RN: 552-79-4
M. Wt: 179.26 g/mol
InChI Key: FMCGSUUBYTWNDP-ONGXEEELSA-N
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Description

Methylephedrine is a derivative of ephedrine and is used as a resolving agent and as a precursor to chiral supporting electrolytes, phase-transfer catalysts, and reducing agents . It appears in various over-the-counter cough and cold medications .


Synthesis Analysis

N-methylephedrine is synthesized from ephedrine and alkylated with dimethyl sulphate . It can also be obtained by industrial synthesis, as a product of biotransformation, or by extraction from the plant .


Molecular Structure Analysis

The molecular formula of Methylephedrine is C11H17NO. Its average mass is 179.259 Da and its monoisotopic mass is 179.131012 Da .


Chemical Reactions Analysis

Methylephedrine has been found to catalyze the addition of dimethylzinc to benzaldehyde in an enantiodivergent way, with a monomeric and a homochiral dimeric complex both catalyzing the reaction at a steady state and giving opposite product enantiomers .

Scientific Research Applications

1. Pharmacological Properties and Effects

  • Active Compounds in Traditional Decoctions : Methylephedrine is a significant compound in traditional Chinese medicine decoctions like Ephedra Herba and Radix Aconiti Lateralis. These decoctions demonstrate different active compound contents, influencing their clinical applications (Luo Jia-bo, 2013).

  • Effects on Dopamine Transporter : A study on DL-Methylephedrine found that it affects dopamine transporter occupancy in the brain, suggesting its impact on the central nervous system. However, the study concluded that the clinical daily dose might not lead to significant central excitatory effects (T. Nogami et al., 2022).

2. Use in Traditional Medicine

  • Antitussive and Antiasthmatic Effects : Methylephedrine has been observed to have significant effects in relieving cough and asthma symptoms. The study showed differences between methylephedrine and pseudoephedrine in their effectiveness against asthma (Liao Shuxu, 2014).

3. Chemical Properties and Synthesis

  • Synthesis and Applications in Chemistry : Methylephedrine has been identified as a versatile and efficient chiral auxiliary in ortho-lithiation reactions, particularly in the synthesis of enantiopure ferrocene derivatives. This highlights its utility in advanced chemical synthesis processes (L. Xiao et al., 2001).

  • Metabolism Studies : Research into the metabolism of methylephedrine in rat-liver microsomes revealed its N-oxidation and N-demethylation, providing insights into its metabolic pathways and interactions (T. Inoue, K. Tanaka, 1990).

properties

IUPAC Name

(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol
Source PubChem
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InChI

InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCGSUUBYTWNDP-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7045992
Record name (-)-Methylephedrine
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Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Mechanism of Action

The pharmacology of methylephedrine is similar to that of other members of the ephedra alkaloid class of drugs. These compounds are sympathomimetic amines because they mimic the effects of the catecholamines on the sympathetic nervous system. These alkaloids permeate the blood-brain barrier and have a direct central nervous system stimulant effect with peripheral effects; the peripheral effects are indirect and primarily mediated by norepinephrine release. Methylephedrine expands the bronchia by relaxing the bronchial muscles. The decrease in urination with sympathomimetic use is increased through activation of the alpha-adrenoceptors of the smooth muscles of the bladder.
Record name DL-Methylephedrine
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Product Name

Methylephedrine

CAS RN

552-79-4, 1201-56-5, 42151-56-4
Record name Methylephedrine
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Record name Methylephedrine [INN:BAN]
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Record name Methylephedrine, (+/-)-
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Record name N-methylephedrine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,210
Citations
GW Kunsman, R Jones, B Levine… - Journal of analytical …, 1998 - academic.oup.com
… were positive for methylephedrine in the … that methylephedrine was present at toxic concentrations; therefore, it appears from the cases reviewed in this study that blood …
Number of citations: 21 academic.oup.com
N Okamura, H Miki, T Harada, S Yamashita… - … of pharmaceutical and …, 1999 - Elsevier
A simultaneous high-performance liquid chromatographic method for the determination of ephedrine, pseudoephedrine, norephedrine and methylephedrine (ephedrine alkaloids) in …
Number of citations: 106 www.sciencedirect.com
WW Yang, YY Di, J Li, YX Kong - The Journal of Chemical Thermodynamics, 2009 - Elsevier
The crystal structures of ephedrine hydrochloride and N-methylephedrine hydrochloride have been determined by X-ray crystallography. The molar enthalpies of dissolution of the two …
Number of citations: 20 www.sciencedirect.com
YM Liu, W Tian, YX Jia, HY Yue - Biomedical Chromatography, 2009 - Wiley Online Library
… A novel method for the determination of ephedra alkaloids (methylephedrine and pseudoephedrine) was developed by electrophoresis capillary (CE) separation and …
K SAGARA, T OSHIMA, T MISAKI - Chemical and pharmaceutical …, 1983 - jstage.jst.go.jp
… hydrochloride, norephedrine hydrochloride and methylephedrine hydrochloride purchased from Fuji … The norephedrine, pseudoephedrine, ephedrine and methylephedrine contents in …
Number of citations: 86 www.jstage.jst.go.jp
S Smith - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
… I-Methylephedrine, prepared by addition of concentrated potassium hydroxide solution to a solution of Z-methylephedrine hydrochloride in water, separated as an oil which rapidly …
Number of citations: 17 pubs.rsc.org
T Inoue, S Suzuki - Xenobiotica, 1990 - Taylor & Francis
… , their aromatic hydroxylated compounds and methylephedrine N-oxide were found in rat urine. … The most abundant metabolite in rat urine was methylephedrine N-oxide, and in human …
Number of citations: 16 www.tandfonline.com
YM Dong, Q An, NW Lu, N Li - Acta Chromatographica, 2015 - akjournals.com
A micellar high-performance liquid chromatography (HPLC) method has been described for simultaneous determination of ephedrine, pseudoephedrine, and methylephedrine in …
Number of citations: 14 akjournals.com
C Palomo, M Oiarbide, R Halder… - Angewandte Chemie …, 2006 - Wiley Online Library
Hooray aza-Henry! A combination of zinc triflate, an amine base, and (−)-N-methylephedrine (NME), which can be easily recovered and reused, leads to high enantioselectivities in the …
Number of citations: 134 onlinelibrary.wiley.com
L McNeill, C Pearson, D Megson, J Norrey, D Watson… - Forensic Chemistry, 2021 - Elsevier
… Both cathinone and 4-methylephedrine had linear ranges between 0.20 and 5.00 ng mL −1 . Thus, demonstrating that both the 4-methylephedrine and the cathinone are successfully …
Number of citations: 13 www.sciencedirect.com

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